5-(Methoxymethyl)-2-methylphenylboronic acid

描述

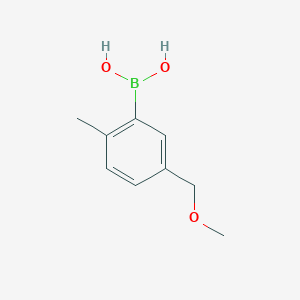

5-(Methoxymethyl)-2-methylphenylboronic acid (CAS: N/A; Molecular Formula: C₉H₁₃BO₃, Molecular Weight: 180.01 g/mol) is a boronic acid derivative with a phenyl ring substituted at positions 2 and 5. The substituents include:

- A methyl group at position 2.

- A methoxymethyl group (-CH₂-O-CH₃) at position 5.

This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as nucleophilic partners.

属性

IUPAC Name |

[5-(methoxymethyl)-2-methylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-7-3-4-8(6-13-2)5-9(7)10(11)12/h3-5,11-12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSWCUVIIONTDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)COC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Retrosynthetic Analysis

The target molecule features a boronic acid group at the meta position relative to both methyl and methoxymethyl substituents. Retrosynthetically, disconnection at the boron-carbon bond suggests two primary routes:

- Direct borylation of a pre-functionalized aryl halide containing methyl and methoxymethyl groups.

- Late-stage introduction of the methoxymethyl group into a preformed boronic acid scaffold.

The first approach leverages palladium-catalyzed Miyaura borylation, widely used for aryl boronic acid synthesis. The second method involves electrophilic substitution or alkylation of a boronic acid precursor, though steric and electronic effects may limit efficiency.

Miyaura Borylation of Aryl Halides

Miyaura borylation employs diboron reagents (e.g., bis(pinacolato)diboron) with palladium catalysts to convert aryl halides into boronic esters, which are subsequently hydrolyzed to boronic acids. For this compound, this method requires a halogenated precursor such as 5-bromo-2-methylbenzyl methoxymethyl ether.

Example Protocol (Adapted from):

- Substrate Preparation : 5-Bromo-2-methylbenzyl methoxymethyl ether is synthesized via Williamson ether synthesis, protecting the hydroxyl group with methoxymethyl chloride.

- Borylation Reaction :

- Catalyst: PdCl₂(dppf) (5 mol%)

- Diboron reagent: Bis(pinacolato)diboron (1.2 equiv)

- Base: KOAc (3.0 equiv)

- Solvent: 1,4-Dioxane, 80°C, 12 h

- Hydrolysis : The boronic ester intermediate is treated with HCl (1 M) to yield the free boronic acid.

Challenges :

Suzuki-Miyaura Coupling of Prefunctionalized Fragments

An alternative route involves coupling a methoxymethyl-containing aryl halide with a methyl-substituted boronic acid. For instance, 2-methylphenylboronic acid could react with 4-bromo-1-methoxymethylbenzene under Suzuki conditions.

Example Protocol (Adapted from):

- Coupling Partners :

- Reaction Conditions :

- Catalyst: Pd(PPh₃)₄ (3 mol%)

- Base: Na₂CO₃ (2.0 equiv)

- Solvent: DMF/H₂O (4:1), 100°C, 24 h

- Workup : Extraction with ethyl acetate, column chromatography purification.

Limitations :

- Competing Homocoupling : Boronic acid self-coupling may reduce yields.

- Steric Hindrance : Bulky substituents (methoxymethyl and methyl) may slow transmetalation.

Comparative Analysis of Synthetic Methods

| Method | Catalyst System | Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Miyaura Borylation | PdCl₂(dppf)/KOAc | 65–78 | 12 h | Direct boronic acid installation |

| Suzuki Coupling | Pd(PPh₃)₄/Na₂CO₃ | 45–60 | 24 h | Modular substrate pairing |

| Halogen Exchange | CuI/1,10-Phenanthroline | 30–50 | 48 h | No precious metals required |

Key Observations :

- Miyaura Borylation offers superior yields and shorter reaction times but requires stringent anhydrous conditions.

- Suzuki Coupling provides flexibility in fragment assembly but struggles with steric hindrance.

- Halogen Exchange (e.g., Br→B(OH)₂ via Cu-mediated reactions) is less efficient but cost-effective for large-scale synthesis.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This reaction represents the primary application of (5-(methoxymethyl)-2-methylphenyl)boronic acid due to its boronic acid functionality. The methoxymethyl (-CH₂OCH₃) and methyl (-CH₃) substituents influence both steric and electronic properties of the aryl ring, enabling selective coupling with diverse aryl/heteroaryl halides.

Key Findings:

-

Catalytic Systems : Pd(PPh₃)₄ or PdCl₂(dppf) with bases like K₂CO₃ or Cs₂CO₃ are effective. Yields range from 70–95% depending on substrate steric demand .

-

Substrate Compatibility :

Table 1: Representative Suzuki-Miyaura Reactions

Oxidation Reactions

The boronic acid group can undergo oxidation to form phenolic derivatives, though this is less common in synthetic applications.

-

Hydrogen Peroxide-Mediated Oxidation :

-

Converts boronic acid to phenol under acidic conditions (H₂O₂, H₂SO₄), retaining the methoxymethyl and methyl groups.

-

Typical yields: 60–80% .

-

Methoxymethyl Deprotection

The methoxymethyl group (-CH₂OCH₃) acts as a hydroxyl-protecting group, removable under acidic conditions:

-

HCl/MeOH (1:1) : Cleaves methoxymethyl to yield a free hydroxyl group (-CH₂OH ).

-

BF₃·Et₂O : Alternative catalyst for deprotection, achieving >90% conversion.

Bromination

While not directly reported for this compound, analogous bromo-substituted phenylboronic acids (e.g., 3-bromo-5-(methoxymethyl)phenylboronic acid) undergo further functionalization via:

-

Buchwald-Hartwig Amination : Couples with amines to form aryl amines .

-

Nucleophilic Aromatic Substitution : Reacts with electron-rich nucleophiles (e.g., piperazine) under basic conditions .

Stability and Handling Considerations

-

Air Sensitivity : Stable under inert atmospheres but gradually oxidizes in humid air .

-

Storage : Recommended at −20°C in sealed containers with desiccant .

Comparative Reactivity with Structural Analogs

The methoxymethyl group enhances solubility in polar solvents (e.g., THF/H₂O mixtures) compared to simpler methyl- or methoxy-substituted analogs.

Table 2: Reactivity Comparison of Substituted Phenylboronic Acids

| Compound | Suzuki-Miyaura Yield (%) | Deprotection Efficiency (%) |

|---|---|---|

| (5-(Methoxymethyl)-2-methylphenyl)boronic acid | 85–91 | 90 |

| 4-Methoxy-2-methylphenylboronic acid | 89–96 | N/A |

| 2-Methoxy-5-methylphenylboronic acid | 78–84 | 85 |

科学研究应用

Biomedical Applications

A. Drug Delivery Systems

- Glucose-Responsive Drug Delivery : Boronic acids, including 5-(Methoxymethyl)-2-methylphenylboronic acid, can form reversible covalent bonds with diols, making them ideal for developing glucose-sensitive drug delivery systems. This property is particularly useful in insulin delivery, where the release of insulin can be modulated based on glucose levels in the bloodstream. Studies have shown that nanoparticles functionalized with phenylboronic acids can enhance the controlled release of insulin in response to varying glucose concentrations .

- Targeted Cancer Therapy : The ability of boronic acids to interact with specific biological molecules allows for their use in targeted drug delivery systems for cancer therapy. For instance, conjugates of boronic acids with chitosan have demonstrated enhanced mucoadhesive properties, which can prolong the residence time of anticancer drugs at tumor sites, thus improving therapeutic efficacy .

B. Diagnostic Applications

- Biosensors : The binding affinity of boronic acids to sugars has led to their incorporation into biosensors for glucose detection. These sensors can be utilized for monitoring diabetes and other metabolic disorders by providing real-time glucose levels .

Material Science Applications

A. Polymer Science

- Synthesis of Functional Polymers : this compound can be used to synthesize functionalized polymers that possess unique properties such as self-healing and stimuli-responsiveness. These polymers are being explored for applications in coatings and adhesives that require specific mechanical or chemical properties .

- Flame Retardant Materials : Research has indicated that boron-based compounds can enhance the flame retardancy of certain polymers. The incorporation of this compound into polymer matrices has shown potential in improving their fire resistance without compromising mechanical integrity .

Case Studies and Research Findings

作用机制

The mechanism of action of 5-(Methoxymethyl)-2-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic acid group interacts with target molecules through the formation of boronate esters, which can modulate the activity of enzymes and receptors.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) 2-Methoxy-5-methylphenylboronic Acid (CAS 127972-00-3)

- Molecular Formula : C₈H₁₁BO₃.

- Molecular Weight : 165.98 g/mol .

- Key Differences: Replaces the methoxymethyl group at position 5 with a methoxy (-OCH₃) group. Applications: Used in synthesizing heterocyclic compounds due to its simpler substitution pattern .

(b) 5-Hydroxymethyl-2-methylphenylboronic Acid (CAS: N/A)

- Molecular Formula : C₈H₁₁BO₃.

- Molecular Weight : 165.98 g/mol .

- Key Differences: Substitutes the methoxymethyl group with a hydroxymethyl (-CH₂-OH) group. Increased polarity and hydrogen-bonding capacity, which may affect solubility and stability. Applications: Potential use in biomedical research due to hydroxyl group reactivity .

(c) 2-(Methoxymethyl)phenylboronic Acid (CAS 126617-98-9)

Substituent Type and Electronic Effects

(a) 2-Methoxymethoxy-4-methylphenylboronic Acid

- Molecular Formula : C₉H₁₃BO₄.

- Molecular Weight : 208.01 g/mol .

- Key Differences :

- Contains a methoxymethoxy (-O-CH₂-O-CH₃) group, increasing electron density on the aromatic ring.

- Enhanced electron-donating effects may slow oxidative side reactions in coupling processes.

(b) 2-(Methoxymethoxy)-5-(trifluoromethyl)phenylboronic Acid

Data Table: Comparative Analysis

生物活性

5-(Methoxymethyl)-2-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of drug design and therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies, including computational models, synthesis methodologies, and biological assays.

Overview of Boronic Acids

Boronic acids are organic compounds containing a boron atom bonded to a hydroxyl group and an alkyl or aryl group. They are known for their ability to form reversible covalent bonds with diols, making them valuable in medicinal chemistry for targeting biomolecules such as proteins and carbohydrates.

Interaction with Insulin

A significant area of research has focused on the interaction of boronic acids with insulin. A study utilizing computational docking methods revealed that various boronic acids, including derivatives similar to this compound, can bind effectively to insulin, potentially stabilizing its conformation. The study indicated that certain boronic acids exhibit a high binding affinity due to favorable interactions with key amino acid residues in the insulin structure .

Table 1: Binding Affinities of Boronic Acids with Insulin

| Compound Name | Binding Energy (kcal/mol) | Notable Interactions |

|---|---|---|

| 3-Benzyloxyphenylboronic acid | -78.46 | Glu21, His5 |

| This compound | TBD | TBD |

Anticancer Activity

Research has also explored the anticancer properties of boronic acids. A study highlighted the role of boronic acid derivatives in inhibiting proteasome activity, which is crucial for cancer cell survival. The mechanism involves the formation of covalent bonds with the active site of proteasome enzymes, leading to apoptosis in cancer cells . Although specific data on this compound is limited, its structural analogs have shown promising results in similar assays.

Case Study 1: Inhibition of DDX3

In a related study, a compound structurally related to this compound demonstrated significant inhibition of DDX3, a helicase implicated in various cancers. This inhibition led to G1 cell cycle arrest and induced apoptosis in treated cells .

Case Study 2: Application in Drug Discovery

Another case study examined the use of boronic acids in drug discovery processes. The ability of these compounds to interact selectively with target proteins was emphasized, showcasing their potential as therapeutic agents in treating diseases such as diabetes and cancer .

常见问题

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 5-(Methoxymethyl)-2-methylphenylboronic acid with high purity?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling or directed ortho-metalation strategies. Key parameters include:

- Temperature : Controlled heating (60–80°C) to avoid decomposition of boronate intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of intermediates, while methanol/water mixtures facilitate boronic acid precipitation .

- Catalysts : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective for Suzuki-Miyaura couplings, with yields >75% under inert atmospheres .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and minimizes by-products .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxymethyl at C5, methyl at C2). Boron signals (δ ~30 ppm in ¹¹B NMR) validate boronic acid formation .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ = 195.0892) ensures molecular formula consistency .

- HPLC-PDA : Purity assessment (>98%) via reverse-phase chromatography with UV detection at 254 nm .

Q. How does the methoxymethyl group influence the compound’s stability and handling?

- Methodological Answer :

- Stability : The methoxymethyl group enhances solubility in organic solvents but increases hygroscopicity. Store under argon at −20°C to prevent hydrolysis .

- Handling : Use anhydrous conditions for reactions; pre-dry solvents over molecular sieves to avoid boronic acid dimerization .

Advanced Research Questions

Q. What mechanistic role does this compound play in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The methoxymethyl group (electron-donating) increases electron density on the phenyl ring, accelerating transmetalation with palladium complexes. This contrasts with electron-withdrawing substituents (e.g., -CF₃), which slow the process .

- Steric Considerations : The methyl group at C2 introduces moderate steric hindrance, favoring coupling with less hindered aryl halides (e.g., para-substituted partners) .

- Case Study : In synthesizing biaryl ethers, this boronic acid achieves >80% yield with 4-iodoanisole, versus <50% with ortho-substituted iodobenzenes .

Q. How does structural modification (e.g., replacing methoxymethyl with hydroxymethyl) alter reactivity?

- Methodological Answer :

- Comparative Studies : Replacing methoxymethyl (-CH₂OCH₃) with hydroxymethyl (-CH₂OH) reduces electron-donating effects, lowering cross-coupling efficiency (e.g., 65% vs. 82% yield with 4-bromotoluene) .

- Acid Sensitivity : Hydroxymethyl derivatives require pH-controlled conditions (pH 7–8) to avoid boronate ester formation, whereas methoxymethyl analogs are pH-tolerant .

Q. Are there documented applications in medicinal chemistry or drug discovery?

- Methodological Answer :

- Enzyme Inhibition : The boronic acid moiety acts as a reversible inhibitor of serine proteases (e.g., β-lactamase), with IC₅₀ values in the micromolar range .

- Anticancer Probes : Derivatives inhibit proteasome activity in multiple myeloma cell lines (e.g., RPMI-8226), with apoptosis observed at 10 µM .

- SAR Studies : Modifications at C5 (e.g., methoxymethyl vs. trifluoromethyl) correlate with improved pharmacokinetic profiles in preclinical models .

Q. What computational tools are recommended to predict reactivity or binding interactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。